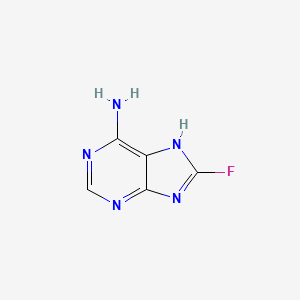

8-Fluoro-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZDHXLJHIMNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Interactions and Enzymatic Studies of 8 Fluoro 9h Purin 6 Amine Derivatives

Interaction with Purine (B94841) Metabolism Enzymes

Derivatives of 8-Fluoro-9H-purin-6-amine are recognized and processed by key enzymes involved in purine metabolism. This interaction is critical as it allows these synthetic analogues to enter cellular metabolic pathways, leading to the formation of fraudulent nucleotides that can exert various biological effects. The primary routes of metabolic activation involve enzymes of both the purine salvage and catabolic pathways.

Research has shown that nucleoside derivatives of this compound can serve as substrates for enzymes central to purine nucleoside metabolism. Specifically, 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, a ribonucleoside derivative, has been identified as a substrate for both adenosine (B11128) deaminase (ADA) and adenosine kinase (AK). nih.gov

Adenosine deaminase is an enzyme in the purine catabolism pathway that typically catalyzes the irreversible deamination of adenosine to inosine. novusbio.com The ability of an 8-fluoro-purine derivative to be recognized by ADA indicates that the fluorine substitution at the 8-position and the amino group at the 6-position are tolerated by the enzyme's active site.

Adenosine kinase is a key enzyme in the purine salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP). wikipedia.orgucsd.edu The fact that the 8-fluoro-purine derivative is also a substrate for adenosine kinase is significant, as this phosphorylation is the first step toward its incorporation into the cellular nucleotide pool. nih.gov In cellular studies using L1210 leukemia cells, this compound was metabolized into its corresponding monophosphate and triphosphate derivatives, confirming the activity of adenosine kinase and subsequent nucleotide kinases. nih.gov

The metabolic processing of this derivative was further elucidated using enzyme inhibitors. The use of pentostatin (B1679546), an ADA inhibitor, helped to delineate the metabolic fate of the compound, while coformycin (B1669288) was used to inhibit AMP deaminase, another enzyme in purine metabolism. nih.gov

| Compound | Enzyme Interaction | Metabolic Products in L1210 Cells | Effect of Inhibitors |

|---|---|---|---|

| 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine | Substrate for Adenosine Deaminase (ADA) and Adenosine Kinase (AK) | 8-aminoinosine monophosphate; Triphosphate derivative of the parent compound | Pentostatin (ADA inhibitor) was used to study the metabolic pathway. Coformycin (AMP deaminase inhibitor) potentiated cytotoxicity, which was associated with an increased cellular concentration of the compound's phosphate (B84403) derivatives. |

The de novo purine synthesis pathway is a multi-step, energy-intensive process that builds purine rings from simpler precursors like amino acids. nih.govcoconote.app This pathway is tightly regulated, primarily through feedback inhibition at its initial and rate-limiting step, which is catalyzed by glutamine phosphoribosyl amidotransferase (GPAT). youtube.com The end products of the pathway, adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), act as allosteric inhibitors of this enzyme. youtube.com

Derivatives of this compound can indirectly modulate this pathway. As established, these compounds can be converted by adenosine kinase into their monophosphate form and subsequently into triphosphate derivatives. nih.gov These "fraudulent" nucleotides are structurally similar to endogenous purine nucleotides (ATP and GTP) and can mimic their regulatory roles.

By contributing to the intracellular pool of purine nucleotide analogues, these metabolites can exert feedback inhibition on GPAT and potentially other regulatory enzymes in the de novo pathway. This inhibition would lead to a reduction in the endogenous synthesis of purines, an effect that is a key mechanism for many antimetabolite drugs used in chemotherapy.

The purine salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids, providing a less energy-demanding alternative to de novo synthesis. nih.govmdpi.com A critical enzyme in this pathway is adenosine kinase (AK), which, as noted, catalyzes the phosphorylation of adenosine to AMP. wikipedia.org

The interaction of this compound derivatives with salvage pathway enzymes is direct and activating. By acting as a substrate for adenosine kinase, these analogues are efficiently drawn into the salvage pathway to form monophosphate nucleotides. nih.gov This metabolic activation is a crucial step for the pharmacological activity of many purine analogues. Once phosphorylated, these fraudulent nucleotides can be further converted to di- and tri-phosphate forms, which can then be incorporated into DNA and RNA or interfere with cellular signaling processes that depend on ATP and GTP.

Analogues as Modulators of Protein Kinases

The structural similarity of the purine core to the adenine (B156593) ring of adenosine triphosphate (ATP) makes purine analogues a privileged scaffold for the design of protein kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov

The predominant mechanism by which purine analogues inhibit protein kinases is through ATP-competitive inhibition. nih.gov These inhibitors are designed to bind to the ATP-binding pocket in the kinase domain, directly competing with the endogenous substrate, ATP. The purine ring of the inhibitor mimics the adenine of ATP and typically forms one to three crucial hydrogen bonds with the "hinge" region of the kinase, an area that connects the N- and C-lobes of the domain. nih.govmdpi.com

For an analogue of this compound, the purine core would serve as the primary anchor in the ATP-binding site. The substituents at various positions on the purine ring determine the inhibitor's potency and selectivity for different kinases. These substituents can engage in additional hydrogen bonds, van der Waals forces, or hydrophobic interactions with other residues in and around the ATP pocket. mdpi.com Filling hydrophobic pockets not occupied by ATP can significantly increase binding affinity and lead to compounds with low IC50 values. nih.gov

| Structural Moiety | Binding Site Region | Type of Interaction | Significance |

|---|---|---|---|

| Purine Ring System | Adenine-binding pocket / Hinge Region | Hydrogen Bonding | Anchors the inhibitor in the active site, mimicking ATP's interaction. nih.govmdpi.com |

| Substituents on the Purine Ring | Hydrophobic Pockets, Ribose-binding Pocket | Hydrophobic Interactions, van der Waals Forces | Enhances binding affinity and contributes to inhibitor selectivity. nih.gov |

| Flexible Linkers/Side Chains | Solvent-exposed Regions | Various (H-bonds, ionic) | Can improve physicochemical properties and target specific kinase conformations. |

An alternative and increasingly important mechanism for modulating kinase activity is allosteric modulation. nih.gov Unlike ATP-competitive inhibitors, allosteric modulators bind to a site on the kinase that is topographically distinct from the highly conserved ATP-binding pocket. mdpi.com This binding event induces a conformational change in the enzyme that alters its catalytic activity.

Allosteric inhibition offers several potential advantages, most notably higher selectivity. Because allosteric sites are generally less conserved across the kinome than the ATP-binding site, inhibitors targeting these sites are less likely to have off-target effects. mdpi.comelifesciences.org While the purine scaffold is most commonly associated with ATP-competitive inhibition, the development of purine-containing molecules that bind to allosteric sites is a theoretical possibility. Such a molecule would not compete with ATP but would instead lock the kinase in an inactive conformation or prevent the conformational changes necessary for catalytic activity.

Interactions with NAD-Related Enzymes

Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in cellular metabolism, involved in redox reactions and as a substrate for various signaling enzymes. Analogs of NAD are invaluable tools in chemical biology and medicinal chemistry for studying and inhibiting NAD-dependent enzymes. Modifications to the adenine moiety of NAD, such as substitutions at the C8 position, have been a key strategy in developing potent and selective enzyme inhibitors.

Design and Application of this compound-derived NAD Analogs

The design of NAD analogs incorporating this compound (8-fluoroadenine) is a strategic approach to creating molecular probes and potential therapeutic agents. The introduction of a fluorine atom at the C8 position of the adenine ring can significantly alter the electronic properties and conformation of the resulting NAD analog, influencing its interaction with target enzymes.

Design Strategy: The synthesis of 8-substituted NAD+ analogs often begins with the selective bromination of the C8 position of NAD+, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various substituents. While direct synthesis of an 8-fluoro analog via this method is challenging, alternative multi-step synthetic routes starting from 8-fluoroadenosine (B1594251) can be envisioned. The primary goal is to create a stable analog that can act as a surrogate for natural NAD+, allowing for the study of enzyme kinetics, mechanisms, and inhibition. The fluorine atom is particularly interesting due to its small size, high electronegativity, and ability to form strong bonds, which can lead to enhanced binding affinity or altered substrate specificity for certain enzymes.

Applications: 8-substituted NAD+ analogs have been successfully designed as inhibitors for sirtuins (SIRT1 and SIRT2) and other NAD-consuming enzymes like CD38. For instance, various 8-substituted NAD+ analogs have demonstrated inhibitory activity in the low micromolar range against SIRT2. By extension, an 8-fluoro-NAD+ analog could be applied as:

A Probe for NAD-Dependent Enzymes: The unique properties of the fluorine atom could be exploited for mechanistic studies, potentially serving as a reporter for binding events in NMR studies.

A Selective Inhibitor: The modification at the C8 position is generally well-accepted by enzymes like SIRT1, suggesting that an 8-fluoro derivative could be developed into a selective inhibitor. Such inhibitors are crucial for dissecting the roles of specific enzymes in cellular processes and for developing targeted therapies.

A Tool for Studying CD38 NADase: CD38 is a key enzyme that metabolizes NAD to produce calcium-mobilizing messengers. Analogs with modifications on the adenosine moiety have shown potent inhibitory activity against CD38, making 8-fluoro-NAD+ a candidate for developing new inhibitors to probe CD38 function.

Other Significant Enzymatic Interactions

Beyond its role in NAD-related research, derivatives of 9H-purin-6-amine have been investigated for their interactions with other medically relevant enzymes.

Aldose Reductase Inhibition by 9H-Purin-6-amine Derivatives

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of ALR2 is a major therapeutic strategy.

A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. Research has shown that specific structural features are crucial for high inhibitory activity. These include a substituted benzylamine (B48309) side chain at the C6 position and a carboxylic acid group at the N9 position of the purine core. The carboxylic acid head group, in particular, is highlighted as an important feature for activity, along with halogen substituents on the benzylamine side chain.

One of the most active compounds identified in these studies, compound 4e , demonstrated an IC50 value of 0.038 μM against ALR2, showcasing excellent potency and selectivity. The structure-activity relationship studies suggest that the purine scaffold is a promising framework for developing novel treatments for diabetic complications.

| Compound | Description | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound 4e | C6-substituted benzylamine and N9-carboxylic acid derivative | 0.038 | Excellent |

| General Derivatives | C6-benzylamine side chain and N9-carboxylic acid core | Submicromolar | Potent and Selective |

V-ATPase Modulation

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps responsible for acidifying various intracellular organelles and, in some specialized cells, the extracellular environment. This acidification is crucial for processes like protein degradation, receptor-mediated endocytosis, and bone resorption. Specific inhibitors of V-ATPase, such as bafilomycin A1, are valuable research tools but often lack the selectivity needed for therapeutic applications due to the ubiquitous nature of the enzyme.

While direct studies on the modulation of V-ATPase by this compound are not available, research on its parent nucleoside, adenosine, provides a basis for potential interaction. Extracellular adenosine has been shown to stimulate V-ATPase-dependent proton secretion in kidney intercalated cells. This stimulation is mediated through adenosine A2A and A2B receptors and involves the activation of Protein Kinase A (PKA), which can lead to the translocation of V-ATPase to the plasma membrane. This suggests that purinergic signaling pathways can modulate V-ATPase activity. Given that this compound is a purine analog, it could potentially interact with purinergic receptors or other components of this signaling cascade, thereby indirectly modulating V-ATPase function. This remains a speculative but important area for future investigation.

Xanthine (B1682287) Oxidoreductase Studies

Xanthine oxidoreductase (XOR) is a key enzyme in purine catabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).

XOR's substrate specificity is not limited to hypoxanthine and xanthine; it can also metabolize other purine analogs. Notably, xanthine oxidase is responsible for the oxidation of adenine to 8-hydroxy-adenine. This indicates a direct interaction between the adenine scaffold and the XOR active site, which involves a molybdenum cofactor.

The introduction of a fluorine atom at the C8 position of adenine, creating this compound, would place the substituent at the site of enzymatic hydroxylation. This modification would likely alter its interaction with XOR significantly. The strong carbon-fluorine bond is not susceptible to hydroxylation in the same way as a carbon-hydrogen bond. Therefore, this compound may act as a substrate analog that could potentially inhibit the enzyme. Further studies are required to determine the precise nature of this interaction—whether it acts as a competitive inhibitor, an inactivator, or is simply not a substrate for XOR. Understanding this interaction is crucial, as XOR inhibitors are clinically used to treat hyperuricemia and gout.

Structure Activity Relationship Sar Studies of 8 Fluoro 9h Purin 6 Amine and Its Analogs

Positional Effects of Fluorine on Biological Activity

The introduction of fluorine into purine (B94841) scaffolds, whether on the base or the sugar moiety of corresponding nucleosides, is a widely used strategy in medicinal chemistry to modulate biological activity. mdpi.comoup.com The unique properties of the fluorine atom, such as its high electronegativity, small size comparable to a hydrogen atom, and its ability to form strong carbon-fluorine bonds, can drastically alter a molecule's electronic properties, metabolic stability, and binding affinity for biological targets. oup.comresearchgate.net

The substitution of a fluorine atom at the C-8 position of the purine ring has a notable impact on the molecule's properties. The C8-fluoro atom is strongly electronegative and can reduce the basicity of the nitrogen atom at the N7-position. mdpi.com While much of the research on C-8 substituted purines has focused on antiviral and anticancer properties, the introduction of fluorine specifically at this position is a key modification. auburn.edu For instance, the synthesis of 8-fluoropurine compounds has been a subject of interest for their potential biological activities. osti.gov The presence of a fluorine atom can serve as an excellent hydrogen-bond acceptor, and the C-F bond is considered an ideal isopolar and isosteric substitute for a C-O bond. This modification can enhance binding affinity to molecular targets like enzymes and receptors. The synthesis of compounds such as 8-amino-6-fluoro-9-β-D-ribofuranosyl-9H-purine highlights the continued exploration of fluorinated purines. nih.gov

Fluorine substitution in the sugar moiety of nucleoside analogs has proven to be a powerful method for enhancing therapeutic potential. mdpi.com Placing fluorine at the 2' or 3' position of the ribose ring can significantly increase the metabolic stability of the nucleoside, particularly the glycosidic bond, against enzymatic cleavage and acid hydrolysis. mdpi.comresearchgate.netnih.gov This increased stability is a critical factor in improving the biological activity and therapeutic utility of nucleoside drugs. nih.gov

The conformation of the furanosyl ring is crucial for the biological activity of nucleosides, and fluorine substitution can influence the sugar pucker, thereby promoting a biologically active conformation. researchgate.netnih.gov For example, 2'-fluoro substitution at the C-2' of the sugar in clofarabine (B1669196) enhances its resistance to enzymatic degradation. mdpi.com Similarly, introducing a fluorine atom at the 2'-position has led to compounds with anti-HIV and anti-HBV activity. nih.gov Modifications at the C4' position have also been explored, though less extensively than at C2' and C3', to generate analogs with tailored properties for biomedical applications. rsc.org

| Position of Fluorine | Effect on Biological Activity | Supporting Findings |

| 8-Position (Purine Ring) | Attenuates basicity of N7-nitrogen. mdpi.com | Can enhance binding affinity to receptors by acting as a hydrogen-bond acceptor. |

| 2'-Position (Sugar Moiety) | Increases metabolic and chemical stability of the glycosyl bond. researchgate.netnih.gov | 2'-fluoro substitution in clofarabine provides resistance to enzymatic cleavage. mdpi.com |

| 3'-Position (Sugar Moiety) | Increases chemical stability of nucleoside analogs. nih.gov | A universal intermediate for 3'-fluoro-modified nucleosides has been developed to explore their therapeutic potential. beilstein-journals.org |

| 4'-Position (Sugar Moiety) | Avoids significant steric clashes in nucleic acid duplexes. rsc.org | Less explored but offers potential for developing antiviral agents and oligonucleotide therapeutics. rsc.org |

Role of the 6-Amino Group and N-Substitutions in Purine Activity

Modifications to the exocyclic amino group at the C6 position and substitutions at the N9 position of the purine ring are fundamental strategies for modulating the biological activity and selectivity of purine derivatives.

The N6-position of the purine ring is a critical site for interaction with various enzymes and receptors. Introducing substituents at this position can dramatically alter binding affinity and selectivity. For example, in the development of inhibitors for the human ecto-5′-nucleotidase (CD73), hydrophobic substituents at the N6 position of adenosine (B11128) monophosphate (AMP) analogs were found to significantly increase inhibitory potency. nih.gov Specifically, an N6-benzyl substituent on an AMP analog increased its affinity. nih.gov

In the context of kinase inhibition, modifications at the purine 6-position can impart selectivity. Studies on Nek2 kinase inhibitors showed that purines with 6-alkoxy substituents were potent inhibitors, and further modifications, such as introducing an (E)-dialkylaminovinyl substituent at C-6, resulted in selectivity for Nek2 over CDK2. oncotarget.com Conversely, deleting the 6-substituent altogether eliminated activity against both kinases. oncotarget.com Engineering protein kinases has also revealed the importance of the N6-substituent, with some engineered kinases acquiring the ability to specifically use N6-substituted ATP analogs that are poor substrates for wild-type kinases. ucsf.edu

Substitution at the N9 position of the purine ring is another key avenue for modifying biological activity. The nature of the N9 substituent can influence how the molecule is recognized by biological targets. nih.gov In a series of N6-substituted purine derivatives designed as cytokinins, specific substitutions at the N9 atom with groups like tetrahydropyran-2-yl, ethoxyethyl, or various alkyl chains modulated their activity in different bioassays. nih.gov

For inhibitors of the Hsp90 paralog Grp94, the synthesis of 8-arylsulfanyl purine derivatives involved alkylation at the N9 position, demonstrating that this site is crucial for achieving desired biological effects. nih.gov The functionalization of the N9 position with different alkyl or arylalkyl groups is a standard method for creating diverse purine-based compounds. google.com The synthesis of various N9-alkylated purine derivatives has been achieved through methods like TBAF-assisted alkylation, allowing for the exploration of structure-activity relationships. acs.org

C-8 Substituent Effects on Biological Function

The C-8 position of the purine scaffold is a versatile site for chemical modification that can profoundly influence the molecule's conformation and biological function. mdpi.com Unlike other positions, the C-8 position is active in both electrophilic and nucleophilic substitution reactions. mdpi.com

Substituents at the C-8 position can affect the preferential conformation of the glycosidic bond in nucleosides. mdpi.com A large substituent at the C-8 position often favors a syn conformation, in contrast to the typical anti conformation of natural nucleosides. mdpi.comnih.gov This conformational change can lead to novel biological activities. For instance, C8-alkylated purine nucleosides have shown antiviral and anticancer activities. nih.gov 8-methyladenosine (B1596262) acts as a selective inhibitor of the vaccinia virus, and 8-ethyladenosine (B1229766) inhibits the respiratory syncytial virus. nih.gov

Conformational and Electronic Influences of 8-Substituents

The introduction of a substituent at the C8 position of the purine core, as seen in 8-Fluoro-9H-purin-6-amine, profoundly influences the molecule's physicochemical properties, which in turn dictates its biological activity. These influences can be categorized primarily into electronic and conformational effects.

Electronic Effects: The fluorine atom at the C8 position is the most electronegative element, functioning as a potent electron-withdrawing group via the inductive effect. This withdrawal of electron density from the purine ring system has several critical consequences:

Acidity Modification: The electron-withdrawing nature of the C8-fluoro group lowers the pKa of the N7 and N9 protons compared to the unsubstituted parent compound, adenine (B156593). This increased acidity can alter the protonation state of the molecule at physiological pH, thereby affecting its ability to act as a hydrogen bond donor or acceptor within a protein active site.

Hydrogen Bonding Potential: The altered electron distribution across the purine ring impacts the hydrogen-bonding characteristics of the exocyclic amine at C6 and the ring nitrogens at N1, N3, and N7. For instance, the electron-withdrawing effect can modulate the donor strength of the N6-amine and the acceptor strength of N7, which are often crucial for anchoring the ligand into the ATP-binding site of kinases.

Conformational Effects: In purine nucleosides, the C8 substituent is known to exert significant steric influence on the torsion angle of the N-glycosidic bond, favoring a syn conformation over the anti conformation typically preferred by unsubstituted purines. While this compound is not a nucleoside, the principle of steric influence extends to its analogs, particularly those with substituents at the N9 position. The C8-substituent can sterically clash with the N9-substituent, forcing it into a specific orientation. This conformational restriction is paramount for kinase inhibitors, as the precise three-dimensional arrangement of the N9 side chain is often essential for achieving high-affinity binding and selectivity. The small van der Waals radius of fluorine (1.47 Å) provides a distinct electronic effect with minimal steric bulk, allowing it to be accommodated in sterically constrained pockets where larger halogens cannot fit.

Hydrophobic Pocket Interactions and Selectivity

The selectivity of purine-based inhibitors against different protein kinases is frequently determined by interactions within a specific region of the ATP-binding site. This area, often termed the "selectivity pocket" or "gatekeeper pocket," is located deep in the active site, adjacent to the C8 position of the bound purine. The identity of the amino acid residue at this "gatekeeper" position varies among kinases and dictates the size and character of the pocket.

The C8 substituent of the purine ligand projects directly toward this pocket. Therefore, the size, shape, and electronic nature of the C8 group are critical for modulating inhibitor selectivity.

Kinases with Small Gatekeeper Residues: Kinases such as CDK4 and CDK6 possess a smaller gatekeeper residue (e.g., threonine). The corresponding selectivity pocket is constrained, accommodating only small substituents at the C8 position. The compact size of the fluorine atom in this compound allows it to fit comfortably into this small pocket, enabling favorable interactions without steric hindrance.

Kinases with Large Gatekeeper Residues: In contrast, kinases like CDK1 and CDK2 have a larger gatekeeper residue (e.g., methionine or leucine), creating a more spacious pocket. While a small C8-fluoro group can be accommodated, it may not form optimal van der Waals contacts to fill the pocket effectively. This difference in pocket size is a key determinant of selectivity. As shown in studies on related N9-substituted purines, compounds with small C8 substituents often exhibit preferential inhibition of kinases with smaller gatekeeper residues.

The data below illustrates how modifying the C8 substituent on a related purine scaffold (N9-isopropyl-N6-phenyl) affects inhibitory activity against different CDKs, highlighting the role of the gatekeeper residue.

| C8 Substituent | CDK1/cyclin B (Large Gatekeeper) | CDK2/cyclin A (Large Gatekeeper) | CDK4/cyclin D1 (Small Gatekeeper) |

|---|---|---|---|

| -H | >50 | >50 | 0.8 |

| -F | >50 | 15 | 0.1 |

| -Cl | 25 | 7.5 | 0.4 |

| -Br | 15 | 5.0 | 0.5 |

Data derived from related N9-substituted purine series to illustrate the principle of C8 substitution.

This data demonstrates that the introduction of a small fluorine atom at C8 enhances potency against CDK4 (small gatekeeper) while having a lesser effect on CDK1/2. Larger halogens begin to restore some activity against the large-pocket kinases, illustrating the sensitive relationship between the C8-substituent and the gatekeeper residue.

Halogen Substitution Effects Beyond Fluorine (e.g., Chloro, Bromo, Iodo)

A systematic investigation of the halogen series at the C8 position (F, Cl, Br, I) reveals a clear structure-activity relationship driven by steric and electronic trends. As one moves down the halogen group, the van der Waals radius and polarizability increase, while electronegativity decreases. These changes directly impact the inhibitor's affinity and selectivity profile.

Steric Hindrance and Pocket Fit: The primary factor governing the effect of larger halogens is sterics. The increasing size from fluorine (1.47 Å) to chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å) progressively limits the compound's ability to bind to kinases with sterically restrictive active sites. In many kinase families, particularly those with small gatekeeper residues, inhibitory potency follows the trend F > Cl > Br > I, with the larger halogens causing a significant loss of activity due to steric clashes.

However, for kinases with larger, more accommodating hydrophobic pockets, this trend can be inverted. The increased polarizability of bromine and iodine can lead to more favorable van der Waals and hydrophobic interactions if the pocket is large enough to accommodate them. This can result in enhanced potency for bromo- and iodo-substituted analogs against specific targets.

Electronic and Lipophilic Contributions: While sterics are often dominant, the electronic properties of larger halogens also play a role. The greater polarizability of bromine and iodine can enhance non-covalent interactions with the protein surface. Furthermore, increasing the size of the halogen increases the lipophilicity of the molecule, which can influence both target affinity and cell permeability.

The following table provides comparative inhibitory data for a series of 8-halo-purine derivatives against CDK1 and CDK5, showcasing how activity changes with the identity of the C8-halogen.

| Compound (8-X-9H-purin-6-amine Core) | C8 Substituent (X) | Van der Waals Radius (Å) | CDK1/cyclin B (IC₅₀, µM) | CDK5/p25 (IC₅₀, µM) |

|---|---|---|---|---|

| This compound Analog | -F | 1.47 | 1.6 | 0.85 |

| 8-Chloro-9H-purin-6-amine Analog | -Cl | 1.75 | 0.45 | 0.20 |

| 8-Bromo-9H-purin-6-amine Analog | -Br | 1.85 | 0.65 | 0.20 |

| 8-Iodo-9H-purin-6-amine Analog | -I | 1.98 | 1.5 | 0.48 |

Data derived from studies on olomoucine (B1683950) II, a related N9-substituted purine scaffold, to illustrate the SAR trend at the C8 position.

In this specific series, the optimal substituent for inhibiting CDK1 and CDK5 is chlorine, followed closely by bromine. The smallest halogen, fluorine, and the largest, iodine, are less potent. This parabolic trend suggests a specific "sweet spot" in terms of size and electronics for fitting into the active sites of these particular kinases. The 8-chloro and 8-bromo derivatives appear to provide an optimal balance of steric fit and favorable hydrophobic/polarizable interactions, outperforming the more electronegative but smaller fluorine and the larger, more polarizable but sterically demanding iodine.

Utilization as Mechanistic Probes for Nucleic Acid and Protein Studies

Fluorinated purine analogs are invaluable for dissecting the intricate mechanisms of nucleic acid and protein function. Their ability to mimic natural purines allows them to be incorporated into biological systems, while the unique properties of the fluorine atom provide a means for observation and analysis.

Fluorine Tagging for Conformational Analysis

The introduction of a fluorine atom into a biomolecule like a purine creates a powerful probe for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org Fluorine's high sensitivity in NMR and its near-total absence in natural biological systems mean that a ¹⁹F label provides a clear, background-free signal that is highly sensitive to the local chemical environment. nih.gov This makes ¹⁹F NMR an exceptional tool for monitoring subtle conformational changes in nucleic acids and proteins. beilstein-journals.orgru.nl

The substitution of hydrogen with fluorine is a conservative modification in terms of size, allowing fluorinated analogs to be incorporated into DNA and RNA with minimal structural perturbation. uni-duesseldorf.deoup.com For instance, 2'-fluorinated purines have been used to study the transition between B-form and Z-form DNA, a key conformational change. The ¹⁹F NMR spectra of these modified sequences show significant chemical shift differences between the two forms, enabling the specific detection of the less common Z-DNA conformation under physiological conditions. oup.com While direct studies on this compound are limited, research on related compounds like 8-fluoroflavins demonstrates that a fluorine atom at the C8-position is a sensitive probe of the surrounding environment within a protein's binding pocket. nih.govnih.gov The chemical shift of the ¹⁹F signal can reveal details about interactions and changes in the electronic environment upon ligand binding or protein folding. nih.gov This principle is broadly applicable for studying protein-nucleic acid interactions and the conformational dynamics of DNA and RNA. nih.gov

Fluorescent Purine Derivatives for Biological Assays and Signaling Pathway Elucidation

While fluorine tagging is primarily used for NMR, other modifications to the purine ring, particularly at the C8 position, can yield highly fluorescent compounds that are essential for biological assays. nih.govresearchgate.net These fluorescent nucleoside analogs can replace natural bases in nucleic acids, bestowing them with emissive properties that respond to their immediate surroundings. researchgate.net This fluorescence can be used to monitor DNA folding, protein-DNA interactions, and other dynamic processes in real-time. nih.govuzh.ch

A variety of 8-substituted purines have been developed as fluorescent probes. For example, 8-substituted-2′-deoxyguanosines have been synthesized and incorporated into DNA sequences to act as internal probes. nih.gov Unlike many other fluorescent base analogs that are quenched upon incorporation into DNA, some 8-substituted guanosines maintain or even increase their fluorescence quantum yields, making them exceptionally bright probes. nih.gov Similarly, 8-azapurine (B62227) derivatives are another class of purine analogs that exhibit marked fluorescence and have been used in mechanistic studies of ribozyme action. preprints.orgmdpi.com These probes are valuable tools for elucidating signaling pathways and for high-throughput screening assays. gu.se

| Probe Type | Base Scaffold | Application | Reference |

| NMR Probe | 2'-Fluoropurine | Monitoring B-DNA to Z-DNA transition | oup.com |

| NMR Probe | 8-Fluoroflavin | Probing flavin-protein interactions | nih.gov |

| Fluorescent Probe | 8-Substituted Guanosine (B1672433) | Detecting G-quadruplex formation | nih.gov |

| Fluorescent Probe | 8-Azapurine | Mechanistic studies of ribozymes | preprints.orgmdpi.com |

| Fluorescent Probe | 8-(Triazolyl)purine | Potential as fluorescent biological probes | gu.se |

Design of Research Tools for Enzyme Characterization

Fluorinated purine analogs are instrumental in the characterization of enzymes, serving as mimics of natural substrates or as specific inhibitors. These tools allow researchers to elucidate enzymatic mechanisms and validate the roles of specific enzymes in disease pathways.

Substrate Analogs for Enzyme Mechanism Elucidation

By replacing a natural substrate with a carefully designed analog, scientists can trap an enzyme at a particular step in its catalytic cycle or probe the structural requirements of its active site. Fluorinated purine analogs are particularly useful in this regard. youtube.com For example, 2′-deoxy-2′-fluoroadenosine, an analog of deoxyadenosine, has been used to study the mechanisms of DNA repair and RNA editing enzymes. oup.comoup.com The RNA-editing enzyme ADAR-2, which deaminates adenosine to inosine, can process a substrate containing 2′-deoxy-2′-fluoroadenosine at a rate similar to the natural substrate, providing insights into the structural tolerances of the enzyme's active site. oup.com

In other studies, fluorine-containing adenosine analogs have been used as mechanism-based irreversible inhibitors to study S-adenosyl-L-homocysteine hydrolase, an important enzyme in methylation pathways. nih.gov The analog is processed by the enzyme, leading to the elimination of a fluoride (B91410) ion and the inactivation of the enzyme, which helps to elucidate the catalytic mechanism. nih.gov Similarly, the nucleoside analog 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine has been shown to be a substrate for both adenosine deaminase and adenosine kinase, allowing researchers to trace its metabolic fate within cells and understand the pathways it enters. nih.gov

Inhibitory Probes for Target Validation

Small molecule inhibitors are crucial tools for validating the function of a potential drug target. nih.gov By selectively inhibiting a specific enzyme or protein, researchers can observe the downstream cellular effects and confirm the target's role in a disease process. The purine scaffold is a common starting point for the design of such inhibitory probes, particularly for protein kinases. researchgate.netnih.gov

Structure-guided design has led to the development of purine-based probes for the selective inhibition of Nek2, a kinase implicated in cancer. nih.govmdpi.com In these efforts, a 2-fluoro-purine intermediate was used as a key building block for creating a library of potential inhibitors. nih.gov By systematically modifying the substituents on the purine ring, researchers were able to develop compounds with improved potency and selectivity for Nek2 over other kinases like CDK2. nih.gov Another important target class is the bromodomain family of proteins, which are involved in epigenetic regulation. The 2-amine-9H-purine scaffold was identified as a template for developing potent and selective inhibitors of the BRD9 bromodomain, providing valuable chemical probes to investigate its biological function. nih.govacs.org

Development of Scaffold-Based Chemical Biology Tools

The purine ring system is a versatile and privileged scaffold for the creation of diverse libraries of chemical tools. researchgate.netnih.gov Its modular nature, with multiple positions (C2, C6, C8, N9) available for chemical modification, allows for the systematic synthesis of a wide array of derivatives with distinct biological activities. chem-soc.si This approach has led to the development of comprehensive "chemical toolboxes" to investigate complex biological questions. chiosislab.commskcc.org

Starting from a core purine structure, such as 2-amine-9H-purine, researchers can generate ligands, inhibitors, and probes. nih.gov For example, the 2-amine-9H-purine scaffold served as the foundation for potent inhibitors of the BRD9 bromodomain. acs.orgmdpi.com These inhibitors can be further modified to create more sophisticated tools. By attaching a fluorescent dye, a biotin (B1667282) affinity tag, or a radiolabel, the simple inhibitor is transformed into a probe that can be used for fluorescence microscopy, proteomic profiling, or in vivo imaging, respectively. chiosislab.commskcc.org This scaffold-based approach allows for the generation of multifaceted tools to study a protein's function, localization, and interaction partners within its native cellular environment, highlighting the power of the purine framework in advancing chemical biology. chiosislab.comnih.gov

Applications in Chemical Biology and As Molecular Probes

Adenine (B156593) Analogues in Target Identification and Validation

8-Fluoro-9H-purin-6-amine, as a derivative of adenine, belongs to a class of compounds known as adenine analogues. These molecules are pivotal tools in chemical biology for the identification and validation of biological targets. By substituting or modifying the core adenine structure, researchers can design molecular probes that interact with specific enzymes or pathways, thereby elucidating their function and role in cellular processes. The introduction of a fluorine atom at the 8-position can significantly alter the electronic properties and metabolic stability of the molecule, making it a valuable instrument for probing biological systems.

The utility of such analogues is exemplified by related compounds, such as 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine. Research on this compound has demonstrated its role as a substrate for key enzymes like adenosine (B11128) deaminase and adenosine kinase. nih.gov In cellular environments, such as L1210 leukemia cells, this analogue undergoes metabolic conversion. It is transformed into 8-aminoinosine monophosphate, a process apparently mediated by AMP deaminase acting on the monophosphate form of the analogue. nih.gov It is also converted into its triphosphate derivative. nih.gov

The metabolic fate of these analogues can be further dissected using inhibitors of specific enzymes. For instance, the use of pentostatin (B1679546) to inhibit adenosine deaminase and coformycin (B1669288) to inhibit AMP deaminase has been crucial in delineating the metabolic pathways involving 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine. nih.gov While pentostatin did not affect the compound's cytotoxicity, coformycin potentiated it. This potentiation was linked to an increased cellular concentration of the triphosphate analogue and a decreased concentration of its metabolic byproduct, 8-aminoinosine monophosphate. nih.gov These findings underscore how fluorinated purine (B94841) analogues can be employed to identify and validate the roles of specific enzymes in cellular metabolism and cytotoxicity.

Small-molecule fluorescent probes are another essential facet of chemical biology, and adenine analogues can be developed into such tools. ucsd.edu The design of these probes often involves attaching various chemical moieties to a core fluorophore to enable the precise interrogation of biochemical and biological systems. ucsd.edu While this compound itself is not a traditional fluorophore, its structural modifications can be envisioned to incorporate fluorescent properties, thereby creating probes for real-time imaging and tracking of target engagement within cells.

Research Findings on a Related Adenine Analogue

The following table summarizes the observed metabolic transformations and the effect of enzyme inhibitors on the cytotoxicity of the related compound, 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, in L1210 cells. nih.gov

| Compound/Condition | Observed Effect | Implication for Target Validation |

| 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine | Converted to its monophosphate and triphosphate derivatives. Also converted to 8-aminoinosine monophosphate. | Acts as a substrate for adenosine kinase and is processed through the purine metabolic pathway. |

| + Pentostatin (Adenosine Deaminase Inhibitor) | No influence on the cytotoxicity of the analogue. | Suggests that adenosine deaminase activity is not a primary determinant of the analogue's cytotoxic effect in this system. |

| + Coformycin (AMP Deaminase Inhibitor) | Potentiated cytotoxicity. Increased cellular concentration of the analogue's phosphates and decreased concentration of 8-aminoinosine monophosphate. | Validates AMP deaminase as a key enzyme in the metabolic pathway of the analogue and suggests that the phosphorylated forms of the analogue are responsible for its cytotoxic activity. |

Computational Approaches in the Study of 8 Fluoro 9h Purin 6 Amine

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction of a ligand, such as a purine (B94841) derivative, with a biological target, typically a protein or enzyme. mdpi.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.inresearchgate.net The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.comresearchgate.net

In studies on purine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key cancer target, molecular docking has been used to elucidate binding mechanisms. mdpi.com These analyses revealed that specific amino acid residues within the CDK2 binding site, such as Asp86, Glu81, Leu83, and Gln131, form crucial hydrogen bonds with the purine ligand, influencing its activity. mdpi.com Similarly, in the development of inhibitors for Mycobacterium tuberculosis, docking analyses provided models for how purine-based compounds interact strongly with the target enzyme MurB. nih.gov

Interactive Table: Key Residue Interactions in Purine Derivative Docking Studies This table summarizes key amino acid residues found to interact with purine-based ligands in various protein targets, as identified through molecular docking simulations.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| CDK2 | Asp86, Glu81, Leu83, Lys33, Lys89, Gln131 | Hydrogen Bonding | mdpi.com |

| TAAR6 | Arg-92, Trp-98, Gln-191, Thr-192, Ala-290 | General Binding | nih.gov |

| HSP90 | Not specified | Hydrophobic Interactions | |

| MurB | Not specified | Strong Interactions | nih.gov |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into the dynamic behavior and confirming whether the binding conformation identified by docking is maintained. mdpi.comnih.gov For instance, MD simulations have been used to verify the stability of complexes formed between newly designed purine derivatives and CDK2, lending further support to their potential as inhibitors. mdpi.com

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules, including their electronic structure and conformational preferences. rsc.org These methods provide a detailed understanding of electron distribution, which governs a molecule's reactivity and intermolecular interactions. scribd.com

For purine analogs, quantum chemical calculations can determine the most stable three-dimensional shape (conformation) of the molecule. acs.org Studies on 8-aryl-sulfanyl adenine (B156593) derivatives, which are structurally related to 8-fluoro-9H-purin-6-amine, have shown that conformations calculated using quantum methods agree well with experimentally observed crystal structures. acs.org This predictive power allows researchers to explore the conformational landscapes of novel derivatives before they are synthesized. rsc.orgacs.org Such calculations are also crucial for analyzing reaction mechanisms, estimating transition state energies, and predicting the outcomes of chemical reactions, thereby guiding the development of new synthetic methodologies. rsc.orgcam.ac.uk

Computational Design of Novel Purine Derivatives

Computer-aided drug design (CADD) leverages computational methods to efficiently design novel compounds with desired biological activities. mdpi.com Key approaches in this field include virtual screening and quantitative structure-activity relationship (QSAR) modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. innovareacademics.in By analyzing a set of known purine derivatives and their inhibitory potencies, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be developed. mdpi.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications. mdpi.com

Interactive Table: Field Contributions in a CoMSIA Model for Purine Derivatives This table shows the relative contributions of different molecular fields to the activity of purine derivatives in a sample CoMSIA model, guiding the design of new compounds.

| Molecular Field | Contribution (%) |

| Steric | 16.4% |

| Electrostatic | 28.0% |

| Hydrophobic | 33.5% |

| Hydrogen Bond Donor | 22.1% |

Data derived from a study on CDK2 inhibitors. mdpi.com

Virtual Screening and Design: The insights from QSAR models, combined with molecular docking, are used to design novel derivatives with enhanced predicted activity. mdpi.com For example, a systematic modeling study on purine derivatives as CDK2 inhibitors led to the design of thirty-one new candidate compounds with high predicted potency (pIC50 > 8). mdpi.com This process allows for the rapid and cost-effective identification of promising new molecules for synthesis and experimental testing. innovareacademics.inresearchgate.net

NMR Crystallography and Tautomerism Studies of Purine Analogs

Purine bases can exist in different structural forms called tautomers, which differ in the position of a proton and a double bond. nih.gov The specific tautomeric form present can significantly affect a molecule's hydrogen-bonding patterns and its interactions with biological targets. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying different tautomers in solution. nih.gov For many purine derivatives, the N7-H and N9-H tautomers are the most common. researchgate.net At room temperature, the rapid conversion between these forms may result in a single, time-averaged signal in the NMR spectrum. However, by using low-temperature NMR, it is possible to slow this exchange and observe separate signals for each tautomer. researchgate.net

A study on 6-chloropurine (B14466) and 6-methoxypurine (B85510) used low-temperature NMR to distinguish between the N7-H and N9-H forms and determine their relative populations. researchgate.net The identification is based on characteristic differences in ¹³C and ¹⁵N chemical shifts and ¹H–¹³C scalar coupling constants. researchgate.net This methodology is directly applicable to understanding the tautomeric behavior of this compound, which is crucial for predicting its binding modes and biological function.

Interactive Table: Tautomer Populations of Purine Analogs at Low Temperature This table shows the equilibrium populations of N7-H and N9-H tautomers for two purine derivatives as determined by low-temperature NMR spectroscopy.

| Compound | N7-H Tautomer (%) | N9-H Tautomer (%) | Reference |

| N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine | 71% | 29% | researchgate.net |

| 6-methoxypurine | 18% | 82% | researchgate.net |

Future Directions in 8 Fluoro 9h Purin 6 Amine Research

Exploration of Novel Synthetic Pathways for Enhanced Molecular Diversity

While established methods for the synthesis of fluorinated purines exist, future research will focus on developing more efficient, versatile, and environmentally benign synthetic routes to create a wider array of 8-fluoro-9H-purin-6-amine derivatives.

Advanced Fluorination Reagents: Research is moving beyond traditional methods like the Balz-Schiemann reaction. The use of modern nucleophilic or electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), offers a more direct and often milder approach to introduce fluorine at the C8 position of a pre-formed purine (B94841) ring system. researchgate.net Future work will likely focus on optimizing these reactions for higher yields and broader substrate scope, enabling the creation of a diverse library of 8-fluoropurine analogs.

Bio-catalytic Synthesis: A groundbreaking future direction lies in harnessing engineered biological systems for fluorination. The discovery and optimization of enzymatic pathways, such as the fluorinase enzyme from Streptomyces cattleya, could enable the de novo biosynthesis of organofluorine compounds, including 8-fluoroadenine, from inorganic fluoride (B91410). dtu.dk Developing microbial cell factories, for instance in Pseudomonas putida, for the production of these compounds represents a novel and sustainable synthetic strategy. dtu.dk

Combinatorial Chemistry and Derivatization: this compound can serve as a versatile building block. Future synthetic efforts will likely involve coupling this core with various moieties, such as amino acids, sugars, and other pharmacophores, to generate extensive libraries of new chemical entities. mathnet.ru For example, methods for attaching amino acid fragments to the purine core can be adapted to create novel nucleoside analogs with potentially unique biological activities. mathnet.ru

Advanced Biochemical Profiling and Interactome Mapping of Compound Effects

Understanding how this compound and its metabolites interact with cellular machinery is crucial for its application as a research tool.

Metabolic Fate and Enzyme Interactions: The riboside of a related compound, 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine, is known to be a substrate for key enzymes in purine metabolism, including adenosine (B11128) deaminase and adenosine kinase. nih.gov Future biochemical profiling will aim to comprehensively characterize the enzymatic phosphorylation, deamination, and incorporation of this compound into nucleic acids. Detailed kinetic studies on its interaction with enzymes like DNA and RNA polymerases, as well as ribonucleotide reductase, will elucidate its precise mechanism of action. aacrjournals.orgmdpi.com

Interactome Mapping: A significant frontier is the unbiased, global mapping of protein-protein interactions that are modulated by the compound. Techniques like proximity-dependent biotinylation (e.g., BioID) and affinity purification-mass spectrometry (AP-MS) are powerful methods for identifying both stable and transient protein interactions in a cellular context. f1000research.comnih.gov By fusing a promiscuous biotin (B1667282) ligase to a known protein target of a fluoropurine metabolite, researchers can label and identify neighboring proteins, thus mapping the local interactome. This approach can provide a snapshot of the cellular protein complexes that are affected by the presence of the compound.

Development of Next-Generation Molecular Probes with Tunable Properties

The fluorine atom itself is a powerful spectroscopic probe, but this compound can also serve as a scaffold for creating more sophisticated research tools.

Tunable Fluorescent Probes: While the parent compound is not fluorescent, it serves as an excellent scaffold for the rational design of fluorescent probes. ontosight.ai By chemically modifying the purine ring with environmentally sensitive fluorophores, it is possible to create probes whose fluorescence is "turned on" or shifted upon binding to a specific target or entering a particular cellular microenvironment (e.g., a change in viscosity or polarity). rsc.org The goal is to develop probes with tunable photophysical properties, allowing for the selective visualization of specific biological events or structures. rsc.orgresearchgate.net

Application in Understanding Fundamental Biological Processes and Regulatory Mechanisms

The utility of this compound extends beyond medicinal chemistry into fundamental biology, where it can be used to dissect complex regulatory systems across different organisms.

Nucleic Acid Metabolism and Function: As an analog of adenine (B156593), the compound is an ideal tool to investigate the enzymes and pathways involved in nucleic acid metabolism. Its incorporation into DNA and RNA can interfere with replication, transcription, and repair processes, allowing researchers to study the consequences of such interference and the cellular responses to it. aacrjournals.orgmdpi.com

Dissecting Regulatory Networks: The compound has proven useful in uncovering novel biological regulatory mechanisms. For instance, resistance to 2-fluoroadenine (B1664080) in the bacterium Bacillus subtilis led to the characterization of the PbuE purine efflux pump, revealing a key mechanism by which bacteria control their intracellular purine pools and regulate corresponding gene expression. nih.gov

Exploring Non-Mammalian Biology: The applications of fluorinated purines are not limited to mammalian systems. Related compounds have been shown to act as potent inhibitors of cytokinin oxidase/dehydrogenase in plants, thereby modulating the levels of cytokinin hormones that control cell division and growth. This demonstrates the potential of this compound as a chemical tool to probe fundamental signaling pathways in a wide range of organisms.

Research Findings for this compound and Related Analogs

Compound Names Mentioned in this Article

Q & A

Q. Q1. What are the most efficient synthetic routes for 8-Fluoro-9H-purin-6-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives often involves microwave-assisted one-step protocols. For example, coupling reactions between purine precursors and aryl/alkyl groups under microwave irradiation (e.g., 150–200°C, 8 bar pressure) can reduce reaction times from hours to minutes. Optimization includes:

- Solvent selection: Polar aprotic solvents like DMF or pyridine improve solubility of intermediates .

- Base additives: NaOtBu enhances reaction efficiency by promoting deprotonation and stabilizing intermediates, increasing yields to ~78% .

- Workup: Post-reaction purification via preparative TLC (e.g., CHCl₃/ammoniacal MeOH) ensures product isolation .

Q. Q2. How can researchers validate the structural integrity of this compound derivatives during synthesis?

Methodological Answer: Structural validation relies on:

- NMR spectroscopy: ¹H and ¹³C NMR chemical shifts (e.g., δ ~7.3–8.5 ppm for aromatic protons) confirm substituent positions and purity .

- Mass spectrometry (MS): ESI-MS with [M+H]⁺ peaks (e.g., m/z 269.9–352.99) verifies molecular weights .

- X-ray crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths/angles and confirm regiochemistry .

Advanced Research Questions

Q. Q3. How can contradictory data in crystallographic or spectroscopic analyses of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Polymorphism: Different crystal packing (e.g., hydrogen-bonding motifs) can alter NMR/spectral data. Use Mercury CSD 2.0 to compare packing patterns and identify dominant conformers .

- Dynamic effects: Variable-temperature NMR or DFT calculations assess rotational barriers of substituents (e.g., fluoro groups) to explain spectral discrepancies .

- Refinement errors: Re-analyze diffraction data with SHELXL, adjusting parameters like thermal displacement coefficients to improve model accuracy .

Q. Q4. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs for biological targets?

Methodological Answer: SAR studies require:

- Substituent variation: Systematic modification of the 8-arylmethyl or 9-alkyl groups (e.g., replacing methoxy with trifluoromethyl) to assess steric/electronic effects on binding .

- Biological assays: Radioligand binding studies (e.g., CHO cell membranes expressing adenosine receptors) quantify affinity (Ki) and selectivity .

- Computational modeling: Docking simulations (e.g., AutoDock Vina) predict interactions with targets like kinases or GPCRs, guiding rational design .

Q. Q5. How can researchers address low solubility or stability challenges in pharmacological studies of this compound derivatives?

Methodological Answer:

- Solubility enhancement: Co-solvent systems (e.g., DMSO/PEG 400) or nanoformulation (liposomes) improve bioavailability .

- Stability testing: Accelerated degradation studies (pH 1–9 buffers, 40°C) identify vulnerable sites (e.g., fluoro substitution prone to hydrolysis) .

- Prodrug design: Masking polar groups (e.g., acetylating amines) increases membrane permeability, with enzymatic cleavage in vivo restoring activity .

Q. Q6. What advanced techniques are used to resolve regiochemical ambiguities in substituted purine derivatives?

Methodological Answer:

- NOESY NMR: Correlates spatial proximity of protons (e.g., distinguishing N7 vs. N9 alkylation) .

- Isotopic labeling: ¹⁵N/¹⁹F-labeled analogs simplify spectral assignments in complex mixtures .

- Single-crystal neutron diffraction: Directly locates hydrogen atoms to confirm tautomeric forms in solid state .

Data Analysis and Interpretation

Q. Q7. How should researchers handle batch-to-batch variability in synthetic yields of this compound analogs?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs (e.g., Taguchi method) to identify critical factors (e.g., base concentration, microwave power) affecting yield .

- In-line analytics: Real-time HPLC-MS monitors reaction progress, enabling dynamic adjustment of parameters .

- Statistical analysis: Multivariate regression models (e.g., PLS) correlate reaction conditions with purity/yield trends .

Q. Q8. What methodologies are recommended for detecting and quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD/HRMS: High-resolution MS (Q-TOF) with fragmentation (MS/MS) identifies impurities (e.g., dehalogenated byproducts) at <0.1% levels .

- ICP-MS: Detects residual metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH guidelines .

- Stability-indicating assays: Forced degradation (oxidative/thermal stress) validates method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.